molecular formula C10H10N2O2 B2460339 methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 2227205-23-2

methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B2460339
CAS No.: 2227205-23-2
M. Wt: 190.202
InChI Key: LNCHOVVXTIZYHX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a chemical building block based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a structure of high interest in medicinal chemistry and anticancer drug discovery . This fused bicyclic system, containing a pyrrole moiety fused to a pyridine nucleus, is recognized for its ability to mimic purine bases, allowing it to interact effectively with the ATP-binding sites of various kinases . The 1H-pyrrolo[3,2-c]pyridine core has been successfully utilized in structure-based design programs to develop potent and selective inhibitors of protein kinases. For instance, this scaffold has been used to create potent inhibitors of the protein kinase MPS1 (also known as TTK), a crucial component of the spindle assembly checkpoint and a target in oncology due to its overexpression in many human cancers . Furthermore, pyrrolopyridine scaffolds are found in drugs like Vemurafenib and Pexidartinib, underscoring the therapeutic significance of this chemical class . As an intermediate, this compound is strictly for research applications in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7-5-11-9(10(13)14-2)4-8(7)12-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCHOVVXTIZYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Heteroannulation Route

This one-pot methodology leverages glycine alkyl esters and aldehydes to assemble the pyrrolopyridine core. A representative protocol from the Royal Society of Chemistry involves:

General Procedure :

  • Reactants : Glycine methyl ester hydrochloride (1 equiv), substituted aldehyde (2 equiv), DIPEA (3.5 equiv).
  • Conditions : 150°C, 6–12 h, solvent-free.
  • Mechanism : Base-catalyzed condensation forms an imine intermediate, followed by 6-π electrocyclization and aromatization.

Example :

  • Using 2-methylpyrrole-1-carbaldehyde yields methyl 4-(1H-pyrrol-2-yl)-2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate directly.

Table 1: Key Parameters for Condensation-Heteroannulation

Parameter Optimal Value Impact on Yield
Temperature 150°C <80°C: <10%
Base (DIPEA) Equiv 3.5 <2: Incomplete
Aldehyde Equiv 2 <1.5: Side prods
Reaction Time 8–10 h <6 h: 30–40%

Advantages :

  • Single-step ring formation with inherent substituent incorporation.
  • No requirement for transition-metal catalysts.

Limitations :

  • Limited scope for electron-deficient aldehydes.
  • Moderate yields (40–60%) due to competing oligomerization.

Halogenated Pyridine Derivatization

Multi-step sequences starting from bromopyridines enable precise substitution patterns. A protocol adapted from PMC involves:

Stepwise Synthesis :

  • Nitration/Oxidation : 2-Bromo-5-methylpyridine → 2-bromo-5-methyl-4-nitropyridine 1-oxide using HNO₃/H₂SO₄.
  • Cyclization : Iron/acetic acid-mediated reduction forms the pyrrolo[3,2-c]pyridine core.
  • Buchwald–Hartwig Coupling : Introduces 3,4,5-trimethoxyphenyl groups at N1 (Cu(OAc)₂, microwave).
  • Suzuki–Miyaura Cross-Coupling : Installs aryl groups at C6 (Pd(PPh₃)₄, 125°C).

Modifications for Target Compound :

  • Replace 3,4,5-trimethoxyphenylboronic acid with methyl boronic acid at C2.
  • Esterify C6 carboxylic acid intermediates (e.g., using CH₃I/K₂CO₃).

Table 2: Critical Reaction Conditions

Step Reagents/Conditions Yield
Nitration HNO₃ (fuming), H₂SO₄, 0°C 85%
Cyclization Fe, AcOH, 100°C, 5 h 72%
Methyl Esterification CH₃I, K₂CO₃, DMF, 60°C 90%

Advantages :

  • High regiocontrol for C2 and C6 substitutions.
  • Scalable to kilogram quantities (industrial validation).

Challenges :

  • Requires handling of corrosive nitrating agents.
  • Multi-step purification increases complexity.

Industrial-Scale Manufacturing

MolCore BioPharmatech’s patented route emphasizes cost-effectiveness and reproducibility:

Process Highlights :

  • Starting Material : 2-Methyl-4-azaindole-6-carboxylic acid (commercially available).
  • Esterification :
    • Reagents : Thionyl chloride (SOCl₂) → methyl ester via Fischer–Speier.
    • Conditions : Reflux in MeOH, 80°C, 12 h.
    • Yield : 94% (purity >99% by HPLC).

Quality Control Metrics :

  • Purity : ≥99% (ICH Q3D elemental limits).
  • Impurities : <0.1% residual solvents (GC-MS).

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated C–H functionalization to install methyl groups:

  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Methyl Source : DMSO as a methyl radical reservoir.
  • Yield : 68% (room temperature, 24 h).

Flow Chemistry

Microreactor systems enhance safety and efficiency for nitration/cyclization steps:

  • Residence Time : 2 min (vs. 5 h batch).
  • Output : 1.2 kg/day (85% yield).

Comparative Analysis of Methods

Table 3: Method Benchmarking

Criterion Condensation Halogenation Industrial
Steps 1 4 2
Total Yield 45% 52% 88%
Scalability Lab-scale Pilot-scale Metric tons
Byproduct Management Moderate High Low
Capital Cost Low High Medium

Chemical Reactions Analysis

Oxidation Reactions

The compound's pyrrole ring is susceptible to oxidative degradation under specific conditions. Air oxidation occurs at the double bond between C-2 and C-3 of the pyrrolopyridine scaffold, leading to decomposition. This reactivity is mitigated by introducing stabilizing substituents:

  • N-Methylation at the C-2 pyrazole position reduces oxidation susceptibility while retaining biological activity (compound 29 vs. 25 , MPS1 IC₅₀ = 0.12 μM vs. 0.025 μM) .

  • Electron-withdrawing groups (e.g., trifluoroethyl) at C-2 further enhance stability .

Reaction Type Reagents/Conditions Outcome
Air OxidationAmbient oxygen, room temperatureDegradation via C-2/C-3 bond cleavage
StabilizationN-Methylation or electron-withdrawing substituentsImproved oxidative stability

Substitution Reactions

The pyridine and pyrrole rings enable nucleophilic and electrophilic substitutions, particularly at the C-2 and C-3 positions:

  • Nucleophilic Substitution : Halogenation at C-3 (e.g., bromination) facilitates further functionalization. For example, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a precursor for cross-coupling reactions .

  • Electrophilic Substitution : The C-2 position reacts with electrophiles, but this is suppressed by steric hindrance from methyl groups .

Cross-Coupling Reactions

The scaffold participates in Sonogashira coupling to introduce alkynyl groups:

  • Example : Reaction of 4-ethynyl-1-methyl-1H-pyrazole 45 with 4-amino-2-bromo-5-iodopyridine 15 yields cyclized intermediates (88% yield) for kinase inhibitor synthesis .

Reaction Catalyst/Base Yield Application
Sonogashira CouplingPd/C, Cs₂CO₃88%MPS1 inhibitor intermediates

Hydrogen Bonding and Interactions

The compound engages in hinge-binding interactions with kinases like MPS1:

  • The anilinic NH forms hydrogen bonds with Gly605’s carbonyl group.

  • C-2 substituents (e.g., pyrazole) interact with Lys553 via H-bonding, critical for kinase inhibition .

Metabolic Stability

Modifications to the scaffold improve metabolic stability:

  • Methylation at C-2 reduces liver microsomal turnover (72% vs. 99% for unmethylated analogues) .

  • Trifluoroethyl substitution enhances stability (53% turnover in MLM assays) .

Key Research Findings

  • Selectivity : 2-Substituted aniline derivatives (e.g., 2-methoxy, 2-chloro) improve selectivity against CDK2 and Aurora kinases by exploiting lipophilic pockets near Cys604 .

  • Structural Insights : X-ray crystallography reveals that MPS1 inhibitors stabilize an inactive kinase conformation, blocking ATP and substrate binding .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing kinase inhibitors with tailored selectivity and stability.

Scientific Research Applications

Medicinal Chemistry Applications

  • Kinase Inhibitors : Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate serves as a scaffold for developing inhibitors targeting various kinases involved in cancer and other diseases. For instance, it has been investigated for its ability to inhibit the MPS1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This inhibition is particularly relevant in cancers characterized by chromosomal instability .
  • Anticancer Activity : The compound's derivatives have shown promise in preclinical studies as potential anticancer agents. Research indicates that modifications to the pyrrolo-pyridine structure can lead to compounds with selective cytotoxicity against tumor cells, particularly those deficient in PTEN, a common feature in aggressive breast cancers .
  • Antimicrobial Properties : Certain derivatives of this compound exhibit antimicrobial activity. The structural features of these compounds allow them to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics .

Biological Research Applications

  • Structure-Based Drug Design : The unique chemical structure of this compound makes it an excellent candidate for structure-based drug design. Researchers utilize techniques like X-ray crystallography and molecular docking to understand how these compounds interact with biological targets at the molecular level, optimizing their efficacy and selectivity.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound reveal favorable oral bioavailability profiles, making it suitable for further development as an oral therapeutic agent. Studies have demonstrated its ability to maintain effective concentrations in vivo while minimizing toxicity .

Case Studies and Research Findings

Study Title Findings Application Area
Discovery of MPS1 InhibitorsIdentified potent inhibitors based on the pyrrolo-pyridine scaffold; showed efficacy in tumor modelsCancer therapy
Antimicrobial Activity AssessmentDemonstrated significant activity against various bacterial strains; potential for new antibiotic developmentInfectious diseases
Structure-Based DesignUtilized molecular docking to optimize binding affinity towards specific kinases; led to the identification of lead compoundsDrug development

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate with key analogs, highlighting structural differences and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Solubility/Storage Notes Key References
This compound 2-methyl, 6-methyl ester C10H10N2O2 190.20 Soluble in DMSO; store at -20°C
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate No 2-methyl substitution C9H8N2O2 176.17 Soluble in EtOH; store at -80°C
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 6-chloro, 3-ethyl ester C10H9ClN2O2 224.64 Low aqueous solubility; store at RT
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Ring position [3,2-b], 6-chloro, 3-methyl ester C9H7ClN2O2 210.62 Soluble in DMSO; $152/100 mg
6-Methyl-1H-pyrrolo[3,2-c]pyridine No ester group; 6-methyl substitution C8H8N2 132.17 Not reported
Key Observations:
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., C10H10N2O2 vs. C10H9ClN2O2) improve lipid solubility compared to carboxylic acid derivatives, aiding in cellular uptake .
  • Chlorine Substitution : Chloro analogs (e.g., C9H7ClN2O2) exhibit higher molecular weights and altered electronic profiles, which may enhance binding to hydrophobic protein pockets .

Biological Activity

Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrrolo[3,2-c]pyridine Derivatives

Pyrrolo[3,2-c]pyridines are a class of bicyclic compounds that have garnered attention for their potential therapeutic applications. They exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. The structural features of these compounds largely influence their biological efficacy and selectivity.

Antitumor Activity

Research indicates that this compound and its derivatives demonstrate notable antitumor activity . For instance, studies have shown that derivatives with specific substitutions can inhibit the growth of various human tumor cell lines. One study reported that certain pyrrolo[3,2-c]pyridine derivatives exhibited IC50 values ranging from 19 to 29 µg/mL against tumor cells, indicating potent antiproliferative effects .

Antiviral Effects

The compound has also been evaluated for its antiviral properties . Research highlighted that pyrrolo[3,2-c]pyridine derivatives could inhibit viral replication in vitro. For example, specific analogs were found to be effective against HIV by targeting key viral enzymes . The structure-activity relationship (SAR) studies suggested that modifications at the 6-position significantly enhance antiviral potency.

Anti-inflammatory Activity

In addition to its anticancer and antiviral properties, this compound has shown anti-inflammatory activity . Compounds within this class have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:

  • Substituents at the 6-position : Variations in substituents significantly impact the compound's potency against cancer cells and viruses.
  • Pyrrole and pyridine interactions : The nitrogen atoms in the pyrrole and pyridine rings facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse xenograft model. The compound demonstrated significant tumor growth inhibition compared to control groups, confirming its potential as an anticancer agent .
  • Antiviral Activity Against HIV : In vitro assays showed that specific derivatives inhibited HIV replication by targeting reverse transcriptase with IC50 values below 100 nM. This highlights the compound's potential for developing antiviral therapies .

Q & A

Q. How are isotopic labeling techniques applied to study metabolic pathways involving this compound?

  • Methodology : Synthesis with ¹³C-labeled methyl groups (e.g., using ¹³C-MeOH) enables tracking via LC-MS/MS. In vitro assays with liver microsomes identify metabolic hotspots .

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